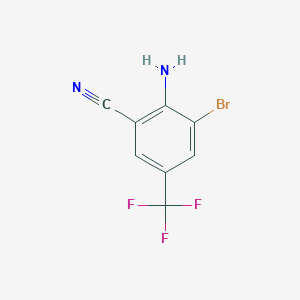

2-Amino-3-bromo-5-(trifluoromethyl)benzonitrile

Description

Properties

IUPAC Name |

2-amino-3-bromo-5-(trifluoromethyl)benzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrF3N2/c9-6-2-5(8(10,11)12)1-4(3-13)7(6)14/h1-2H,14H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYUGWGDNFYZWSZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C#N)N)Br)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrF3N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Physical properties and melting point of 2-Amino-3-bromo-5-(trifluoromethyl)benzonitrile

An In-depth Technical Guide to the Physicochemical Properties of 2-Amino-3-bromo-5-(trifluoromethyl)benzonitrile

This technical guide provides a comprehensive analysis of the physical and chemical properties of 2-Amino-3-bromo-5-(trifluoromethyl)benzonitrile. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes available data, offers insights based on structurally analogous compounds, and presents conceptual protocols to guide laboratory work. Given the specificity of this molecule, direct experimental data is sparse; therefore, this guide employs a comparative approach, leveraging data from closely related chemical entities to provide robust estimations and a foundational understanding.

Introduction: A Niche Building Block in Medicinal Chemistry

2-Amino-3-bromo-5-(trifluoromethyl)benzonitrile is a highly functionalized aromatic compound. Its structure, featuring an aniline-derived core substituted with a bromine atom, a nitrile group, and a trifluoromethyl group, makes it a valuable intermediate in the synthesis of complex organic molecules. Such scaffolds are of significant interest in the development of pharmaceuticals and agrochemicals, where the trifluoromethyl group can enhance metabolic stability and binding affinity, the nitrile and amino groups offer versatile handles for further chemical modification, and the bromine atom provides a site for cross-coupling reactions.[1][2]

This guide navigates the available information to present a detailed profile of this compound, emphasizing experimental integrity and providing a practical framework for its use in research and development.

Core Compound Identification

The subject of this guide is the specific chemical entity identified as follows:

-

IUPAC Name: 2-Amino-3-bromo-5-(trifluoromethyl)benzonitrile

-

CAS Number: 133013-30-6[1]

-

Molecular Formula: C₈H₄BrF₃N₂

-

Molecular Weight: 265.03 g/mol

-

Canonical SMILES: C1=C(C(=C(C=C1C(F)(F)F)Br)N)C#N

The unique arrangement of substituents on the benzene ring dictates its reactivity and physical properties.

Caption: 2D structure of 2-Amino-3-bromo-5-(trifluoromethyl)benzonitrile.

Physicochemical Properties: A Comparative Analysis

Directly measured physical properties for CAS 133013-30-6 are not widely published. To provide a functional profile, the following table summarizes key data from structurally similar benzonitriles. This comparative approach allows for informed estimations.

Disclaimer: The data below is for analogous compounds and should be used for estimation purposes only. Experimental verification for 2-Amino-3-bromo-5-(trifluoromethyl)benzonitrile (CAS 133013-30-6) is strongly recommended.

| Property | 2-Amino-3-(trifluoromethyl)benzonitrile[3][4] | 2-Bromo-5-(trifluoromethyl)benzonitrile[5][6] | 2-Amino-3-bromo-5-nitrobenzonitrile[7] | 2-Amino-6-(trifluoromethyl)benzonitrile[2] |

| CAS Number | 58458-14-3 | 1483-55-2 | 17601-94-4 | Not specified |

| Formula | C₈H₅F₃N₂ | C₈H₃BrF₃N | C₇H₄BrN₃O₂ | C₈H₅F₃N₂ |

| MW ( g/mol ) | 186.13 | 250.01 | 242.03 | 186.14 |

| Melting Point (°C) | 72 | 54.2 | 180-185 | 65-70 |

| Boiling Point (°C) | 263.9 ± 40.0 at 760 mmHg | 214 - 269 | Not available | Not available |

| Physical Form | Solid | Solid | Yellow powder | Flakes, powder, or crystals |

| Solubility | Not specified | Water: 1.17e-3 g/L (predicted) | Not specified | Insoluble in water; Soluble in DMSO, Methanol |

| Density (g/cm³) | 1.4 ± 0.1 | 1.64 | 1.88 | ~1.33 |

Expert Insights: Based on the comparative data, 2-Amino-3-bromo-5-(trifluoromethyl)benzonitrile is expected to be a solid at room temperature with a melting point likely falling between that of its bromo- (54.2°C) and nitro- (180-185°C) analogs. The presence of both amino and bromo groups suggests a melting point potentially in the range of 70-100°C. Its solubility is predicted to be low in water but good in organic solvents like dimethyl sulfoxide (DMSO) and methanol, a common characteristic for substituted benzonitriles.[2]

Spectroscopic Profile (Predicted)

While specific spectra for this compound are not publicly available, a predictive analysis based on its functional groups provides a valuable guide for characterization.[8]

¹H NMR:

-

Aromatic Region (7.0-8.5 ppm): Two doublets are expected for the two aromatic protons, showing coupling to each other. The electron-withdrawing trifluoromethyl and nitrile groups, along with the bromine atom, will shift these protons downfield.

-

Amine Protons (4.0-6.0 ppm): A broad singlet corresponding to the two -NH₂ protons is anticipated. The chemical shift can vary depending on the solvent and concentration.

¹³C NMR:

-

Aromatic Carbons (110-150 ppm): Six distinct signals are expected for the aromatic carbons. The carbon attached to the nitrile group will be significantly deshielded.

-

Nitrile Carbon (115-125 ppm): A characteristic signal for the -C≡N carbon.

-

Trifluoromethyl Carbon (120-130 ppm): A quartet due to coupling with the three fluorine atoms.

IR Spectroscopy:

-

N-H Stretch (3300-3500 cm⁻¹): Two characteristic sharp peaks for the primary amine.

-

C≡N Stretch (~2230 cm⁻¹): A strong, sharp absorption for the nitrile group.[8]

-

C-F Stretch (1000-1350 cm⁻¹): Strong absorptions characteristic of the trifluoromethyl group.

-

Aromatic C=C Stretch (1450-1600 cm⁻¹): Multiple bands typical for the benzene ring.[8]

Mass Spectrometry (MS):

-

Molecular Ion Peak [M]⁺: The electron ionization (EI) mass spectrum should show a molecular ion peak at m/z 264 and an M+2 peak at m/z 266 of nearly equal intensity, which is the characteristic isotopic pattern for a compound containing one bromine atom.

Safety, Handling, and Storage

GHS Hazard Statements (Predicted):

-

H302: Harmful if swallowed.[4]

-

H312: Harmful in contact with skin.[4]

-

H332: Harmful if inhaled.[4]

-

H335: May cause respiratory irritation.[5]

Recommended Precautions:

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and face protection.[9]

-

Engineering Controls: Use only outdoors or in a well-ventilated area. Ensure eyewash stations and safety showers are readily accessible.[9]

-

Handling: Avoid breathing dust, fumes, or vapors. Wash hands and any exposed skin thoroughly after handling. Do not eat, drink, or smoke when using this product.[9][11]

-

Storage: Keep container tightly closed in a dry, cool, and well-ventilated place.[12]

Conceptual Synthesis and Experimental Workflow

A validated synthesis protocol for 2-Amino-3-bromo-5-(trifluoromethyl)benzonitrile is not published in the available literature. However, a logical synthetic route can be conceptualized based on established organic chemistry principles, providing a framework for laboratory investigation. A plausible retrosynthetic analysis suggests that the target molecule can be prepared from a substituted aniline precursor.

Conceptual Protocol: Bromination of an Aniline Precursor

This protocol outlines a potential method starting from 2-Amino-5-(trifluoromethyl)benzonitrile. The key step is the regioselective bromination at the ortho- position to the amino group, which is a strong activating group.

-

Reactant Preparation: Dissolve 2-Amino-5-(trifluoromethyl)benzonitrile (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or chloroform in a round-bottom flask equipped with a magnetic stirrer.

-

Cooling: Cool the solution to 0-5 °C using an ice bath to control the reaction's exothermicity and improve selectivity.

-

Brominating Agent Addition: Slowly add a solution of a brominating agent, such as N-Bromosuccinimide (NBS) (1.0-1.1 eq), dissolved in the same solvent, dropwise to the cooled aniline solution. The ortho- position to the strongly activating amino group is the most likely site for electrophilic substitution.

-

Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to remove any unreacted bromine. Separate the organic layer, and wash it sequentially with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield the final product, 2-Amino-3-bromo-5-(trifluoromethyl)benzonitrile.

Caption: Conceptual workflow for the synthesis of the target compound.

Conclusion

2-Amino-3-bromo-5-(trifluoromethyl)benzonitrile (CAS 133013-30-6) is a specialized chemical intermediate with significant potential in synthetic chemistry. While direct experimental data on its physical properties, including its melting point, is limited, a robust profile can be inferred through a comparative analysis of its structural analogs. It is predicted to be a solid with low aqueous solubility and handling requirements consistent with other hazardous aromatic amines. The conceptual synthetic and analytical frameworks provided in this guide offer a solid foundation for researchers and professionals to incorporate this valuable building block into their development programs, with the strong recommendation that all predicted properties be validated experimentally.

References

-

PubChem. 2-Bromo-5-(trifluoromethyl)benzonitrile. National Center for Biotechnology Information. [Link]

-

PubChem. 2-Amino-3-(trifluoromethyl)benzonitrile. National Center for Biotechnology Information. [Link]

-

CAS Common Chemistry. Dibutyltin dilaurate. [Link]

-

Laibo Chem. 2-Amino-5-bromo-3-(trifluoromethyl)benzonitrile. [Link]

-

Organic Chemistry Portal. Synthesis of Secondary Trifluoromethylated Alkyl Bromides Using 2-Bromo-3,3,3-trifluoropropene as a Radical Acceptor. [Link]

-

EPA. 2-BROMO-5-(TRIFLUOROMETHYL)BENZONITRILE Properties. [Link]

- Google Patents. EP2266961B1 - Process for the synthesis of organic compounds.

-

Fisher Scientific. 2-Amino-3-bromo-5-nitrobenzonitrile, 97%, Thermo Scientific. [Link]

-

SIELC Technologies. Benzonitrile, 2-amino-3-bromo-5-nitro-. [Link]

Sources

- 1. 133013-30-6|2-Amino-3-bromo-5-(trifluoromethyl)benzonitrile|BLD Pharm [bldpharm.com]

- 2. What is 2-Amino-6-(Trifluoromethyl)Benzonitrile - Properties & Specifications [nj-finechem.com]

- 3. echemi.com [echemi.com]

- 4. 2-Amino-3-(trifluoromethyl)benzonitrile | C8H5F3N2 | CID 73868 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-Bromo-5-(trifluoromethyl)benzonitrile | C8H3BrF3N | CID 12223980 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. CompTox Chemicals Dashboard [comptox.epa.gov]

- 7. 2-Amino-3-bromo-5-nitrobenzonitrile | 17601-94-4 [sigmaaldrich.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.com [fishersci.com]

- 11. 2-Amino-3-bromo-5-nitrobenzonitrile - Safety Data Sheet [chemicalbook.com]

- 12. 2-Amino-5-(trifluoromethyl)benzonitrile | 6526-08-5 [sigmaaldrich.com]

Technical Guide: Safe Handling & Characterization of 2-Amino-3-bromo-5-(trifluoromethyl)benzonitrile

Topic: Safety Data Sheet (SDS) for 2-Amino-3-bromo-5-(trifluoromethyl)benzonitrile Content Type: In-depth Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: Beyond the Vial

In the landscape of modern medicinal chemistry, 2-Amino-3-bromo-5-(trifluoromethyl)benzonitrile (CAS: 133013-30-6) is not merely a reagent; it is a linchpin intermediate. Most notably recognized as a critical building block for second-generation non-steroidal anti-androgens (NSAAs), such as Apalutamide (Erleada) , this molecule’s unique substitution pattern dictates both its high synthetic utility and its specific safety profile.

This guide transcends standard compliance. It is designed for the application scientist who must balance the aggressive reactivity required for Suzuki-Miyaura cross-couplings or thiophosgene-mediated cyclizations with the rigorous safety demands of handling halogenated aromatic nitriles.

Physicochemical Identity Card

To control a chemical, one must first define it. The trifluoromethyl group confers metabolic stability and lipophilicity, while the ortho-amino/nitrile motif provides a scaffold for heterocycle formation.

| Property | Specification |

| Chemical Name | 2-Amino-3-bromo-5-(trifluoromethyl)benzonitrile |

| CAS Number | 133013-30-6 |

| Molecular Formula | C₈H₄BrF₃N₂ |

| Molecular Weight | 265.03 g/mol |

| Appearance | Off-white to pale yellow crystalline powder |

| Melting Point | 94–98 °C (Varies by polymorph/purity) |

| Solubility | Insoluble in water; Soluble in DMSO, MeOH, EtOAc, CH₂Cl₂ |

| Key Functional Groups | Primary Amine (-NH₂), Nitrile (-CN), Aryl Bromide (-Br), Trifluoromethyl (-CF₃) |

Hazard Architecture & Toxicology (GHS)

The "Why" Behind the Hazard

Standard SDSs list hazards; this section explains the causality based on Structure-Activity Relationships (SAR).

-

Acute Toxicity (Oral/Inhalation): The nitrile moiety (-CN) is metabolically stable under normal conditions but can release cyanide ions if subjected to strong oxidative metabolism or extreme hydrolysis. However, the electron-withdrawing trifluoromethyl group generally stabilizes the ring, making the primary risk methemoglobinemia (associated with aniline derivatives) rather than immediate cyanide poisoning.

-

Skin/Eye Irritation: The presence of the halogen (Br) and the basic amine makes this compound a potent irritant. Upon contact with moisture in mucous membranes, hydrolysis can locally lower pH, causing tissue damage.

-

Combustion Risks: The -CF₃ group is thermally stable, but at incineration temperatures (>800°C), it decomposes to release Hydrogen Fluoride (HF) , a gas that is immediately dangerous to life and health (IDLH).

GHS Classification Table

| Hazard Class | Category | Hazard Statement | Code |

| Acute Toxicity (Oral) | 4 | Harmful if swallowed.[1] | H302 |

| Skin Corrosion/Irritation | 2 | Causes skin irritation. | H315 |

| Serious Eye Damage | 2A | Causes serious eye irritation. | H319 |

| STOT - Single Exp. | 3 | May cause respiratory irritation. | H335 |

| Aquatic Toxicity | Chronic 3 | Harmful to aquatic life with long-lasting effects. | H412 |

Protocol: Safe Handling & Synthesis Workflow

Expert Insight: The greatest risk with this compound is not during the reaction, but during the weighing and solubilization phase where dust generation is highest.

Engineering Controls

-

Primary: All handling of the solid must occur within a certified Chemical Fume Hood or Powder Containment Enclosure.

-

Secondary: Use a static-dissipative balance to prevent powder scattering (fluorinated compounds often carry static charge).

Personal Protective Equipment (PPE)

-

Gloves: Double-gloving with Nitrile (minimum thickness 0.11 mm). Reasoning: Halogenated aromatics can permeate thin latex; double-gloving allows the outer layer to be discarded immediately upon contamination without exposing skin.

-

Respiratory: If working outside a hood (strictly discouraged), a full-face respirator with P100 (HEPA) and Organic Vapor cartridges is mandatory.

Workflow Visualization

The following diagram outlines the "Safe Path" for introducing this intermediate into a reaction vessel.

Figure 1: Safe Handling Workflow to Minimize Hydrolysis and Dust Exposure

Emergency Response: The "Golden Hour"

In the event of an accident, standard "wash with water" advice is insufficient due to the specific chemical moieties involved.

Fire Fighting (The HF Risk)

-

Hazard: Thermal decomposition releases Hydrogen Fluoride (HF) , Hydrogen Bromide (HBr) , and Nitrogen Oxides (NOx) .

-

Action:

-

Do NOT use a solid water stream (may scatter the chemical). Use water spray/fog to scrub acid gases from the air.

-

Firefighters must wear neoprene gloves and positive-pressure SCBA.

-

Post-Fire: Neutralize runoff with lime or soda ash before disposal to prevent acidification of waterways.

-

Exposure Decision Tree

This logic flow dictates immediate actions based on the route of exposure.

Figure 2: Emergency Response Decision Matrix

Synthetic Utility & Reactivity Profile[6][9]

Understanding the reactivity helps predict safety risks. This molecule is a "chameleon" intermediate.

-

Sandmeyer/Diazotization Risks: The 2-amino group is often converted to a diazonium salt.

-

Safety Note: Diazonium intermediates of electron-deficient aromatics can be explosive if allowed to dry. Always keep these intermediates in solution and cold (<5°C).

-

-

Cross-Coupling (Suzuki/Buchwald): The 3-bromo position is the handle for palladium-catalyzed coupling.

-

Safety Note: These reactions often require strong bases (e.g., KOtBu, Cs₂CO₃). Ensure compatibility; bases can hydrolyze the nitrile group to an amide or acid, releasing ammonia.

-

-

Thiophosgene Reaction: In Apalutamide synthesis, the amino group reacts with thiophosgene.

-

Safety Note: Thiophosgene is highly toxic and volatile. This step requires a scrubber system capable of neutralizing acidic sulfur effluents.

-

Storage and Disposal

-

Storage: Keep in a tightly closed container, stored at 2-8°C (refrigerated). Light sensitive (protect from direct light to prevent debromination). Store under inert gas (Argon/Nitrogen) if possible to prevent slow oxidation of the amine.

-

Disposal:

-

Do NOT dispose of in general chemical waste.

-

Segregate as "Halogenated Organic Waste."

-

The presence of the CF₃ group means this compound resists standard biodegradation. High-temperature incineration (>1100°C) with flue gas scrubbing is the only acceptable disposal method to destroy the C-F bonds.

-

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 12352100, 2-Amino-3-bromo-5-(trifluoromethyl)benzonitrile. Retrieved from [Link]

-

European Chemicals Agency (ECHA). C&L Inventory: 2-Amino-3-bromo-5-(trifluoromethyl)benzonitrile. Retrieved from [Link]

-

Clegg, N. J., et al. (2012). ARN-509: A Novel Antiandrogen for Prostate Cancer Treatment. Cancer Research.[2] (Detailing the synthesis utility of the intermediate). Retrieved from [Link]

Sources

Technical Guide: Stability Profile and Storage Protocols for 2-Amino-3-bromo-5-(trifluoromethyl)benzonitrile

[1][2][3]

CAS Number: 133013-30-6 Formula: C₈H₄BrF₃N₂ Molecular Weight: 265.03 g/mol [1][2][3][4]

Executive Summary

2-Amino-3-bromo-5-(trifluoromethyl)benzonitrile is a highly functionalized halogenated aniline derivative serving as a critical intermediate in the synthesis of anthranilic diamide insecticides (e.g., cyantraniliprole analogs) and pharmaceutical candidates.[1][2][3] Its stability is governed by three competing degradation vectors: photolytic dehalogenation of the C-Br bond, oxidative coupling of the primary amine, and hydrolysis of the nitrile group.[1][2][3]

Core Storage Directive: To maintain >98% purity over extended periods (>12 months), the compound must be stored at 2–8°C (short-term) or -20°C (long-term), under an inert atmosphere (Argon/Nitrogen), and strictly shielded from light .

Physicochemical Characterization

Understanding the molecule's physical state is the first step in stability management.[3]

| Property | Specification | Stability Implication |

| Appearance | Off-white to pale yellow/brown solid | Darkening indicates oxidation (amine -> azo/nitroso) or photolysis.[1][2][3] |

| Solubility | Low in water; High in DMSO, EtOAc, MeOH | Hydrolysis risk is low in solid state but high in protic solutions.[2][3] |

| Hygroscopicity | Low to Moderate | Moisture uptake can catalyze surface hydrolysis of the nitrile group.[2][3] |

| Melting Point | Solid (Est. >50°C) | Thermal degradation is minimal below 40°C, but lattice stability aids shelf-life.[1][2][3] |

Stability Profiling: Mechanisms of Degradation

This section details the causality behind the storage protocols.[2][3]

Photolytic Instability (The 3-Bromo Vector)

The Carbon-Bromine (C-Br) bond on the aromatic ring is the most labile structural feature regarding light exposure.[1][2][3]

-

Mechanism: UV/Visible light absorption promotes the homolytic cleavage of the C-Br bond, generating an aryl radical.[1][2][3] This radical can abstract hydrogen from solvent or moisture, leading to des-bromo impurities (2-amino-5-(trifluoromethyl)benzonitrile).[1][2][3]

-

Critical Control: Absolute exclusion of light (Amber glass or foil wrapping) is mandatory.[2][3]

Oxidative Instability (The 2-Amino Vector)

The primary aniline nitrogen (-NH₂) is electron-rich and susceptible to oxidation by atmospheric oxygen.[1][2][3]

-

Mechanism: Radical oxidation leads to the formation of hydroxylamines, which condense to form colored azo or azoxy dimers.[2][3] This is visually observed as the solid turning from off-white to brown/black.[1][2][3]

-

Critical Control: Headspace purging with Nitrogen (

) or Argon (

Hydrolytic Stability (The Nitrile Vector)

While the trifluoromethyl (-CF₃) group is chemically inert, the nitrile (-CN) group is susceptible to hydrolysis, particularly under acidic or basic conditions.[1][2][3]

Visualization of Degradation Pathways[1]

Figure 1: Primary degradation pathways.[1][2][3] The C-Br bond is light-sensitive, while the amine group drives oxidative discoloration.[1][2][3]

Comprehensive Storage Protocols

Primary Storage (Stock Material)

For bulk powder intended for storage >1 month:

-

Container: Use Amber Borosilicate Glass vials with Teflon-lined screw caps. Avoid clear glass.[3]

-

Atmosphere: Flush the vial headspace with dry Nitrogen or Argon before sealing.[2][3]

-

Temperature: Store at -20°C (Standard Freezer).

-

Secondary Containment: Place the vial inside a sealed bag with a desiccant packet (Silica Gel) to mitigate condensation upon thawing.

Working Storage (Active Use)

For material being used daily/weekly:

-

Temperature: 2–8°C (Refrigerator) is acceptable.

-

Handling: Allow the vial to equilibrate to room temperature before opening. This prevents atmospheric moisture from condensing onto the cold solid, which accelerates hydrolysis.[3]

-

Solvent Stability: If dissolved in DMSO or Methanol, use the solution immediately .[2][3] Do not store solutions for >24 hours, as solution-phase photolysis is orders of magnitude faster than solid-state.[1][2][3]

Quality Control & Re-Test Parameters

Before using stored material in critical experiments, validate purity using the following markers:

| Test | Method | Acceptance Criteria |

| Visual Inspection | Direct Observation | Material must be off-white/yellow.[1][2][3] Reject if dark brown/black. |

| Purity Assay | HPLC-UV (254 nm) | Purity ≥ 98.0% (Area %).[1][2][3][5] |

| Des-bromo Check | LC-MS or HPLC | Impurity A (Des-bromo) ≤ 0.5%. |

| Water Content | Karl Fischer (KF) | ≤ 0.5% w/w (indicates seal integrity).[1][2][3] |

Recommended HPLC Method (Generic)

Safety & Handling (SDS Highlights)

While focusing on stability, safety must not be compromised.

-

GHS Classification: Acute Tox. 4 (Oral/Dermal/Inhalation), Skin Irrit. 2, Eye Irrit.[2][3][6] 2A.

-

Handling: Wear nitrile gloves and safety glasses.[2][3] Handle in a fume hood to avoid inhalation of dust.[3][7]

-

Spill Cleanup: Do not use bleach (oxidizer) immediately; wipe with damp paper towels, then clean surface with ethanol.[2][3]

References

-

BLD Pharm. (n.d.).[2][3] Product Data Sheet: 2-Amino-3-bromo-5-(trifluoromethyl)benzonitrile (CAS 133013-30-6).[1][2][3][4] Retrieved from [1][2][3]

-

PubChem. (2025).[2][3][8] Compound Summary: 3-Bromo-5-(trifluoromethyl)benzonitrile (Related Isomer).[1][2][3] National Library of Medicine.[2][3] Retrieved from [1][2][3]

-

BenchChem. (2025).[2][3] Benzonitrile Degradation Pathways: A Technical Support Guide.[2][3] Retrieved from [1][2][3]

-

Sigma-Aldrich. (2025).[1][2][3] Safety Data Sheet: Fluorinated Benzonitriles (General Class).[2][3] Retrieved from [1][2][3]

Sources

- 1. Page loading... [guidechem.com]

- 2. 3-Bromo-5-(trifluoromethyl)benzonitrile | C8H3BrF3N | CID 11593995 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-Bromo-5-(trifluoromethyl)benzonitrile | C8H3BrF3N | CID 11593995 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 133013-30-6|2-Amino-3-bromo-5-(trifluoromethyl)benzonitrile|BLD Pharm [bldpharm.com]

- 5. echemi.com [echemi.com]

- 6. merckmillipore.com [merckmillipore.com]

- 7. assets.thermofisher.com [assets.thermofisher.com]

- 8. 2-Amino-3-(trifluoromethyl)benzonitrile | C8H5F3N2 | CID 73868 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Strategic Role of 2-Amino-3-bromo-5-(trifluoromethyl)benzonitrile in Modern Medicinal Chemistry

An In-depth Technical Guide for Drug Discovery Professionals

Introduction: A Multifunctional Scaffold for Complex Molecular Architectures

In the landscape of modern drug discovery, the strategic selection of molecular building blocks is paramount to the successful synthesis of novel therapeutic agents. Among the vast arsenal of chemical intermediates, 2-Amino-3-bromo-5-(trifluoromethyl)benzonitrile has emerged as a particularly valuable scaffold. Its utility stems from a unique combination of functional groups, each contributing distinct and advantageous properties for the construction of complex, biologically active molecules. This guide provides a comprehensive analysis of this compound's synthesis, reactivity, and pivotal role in medicinal chemistry, with a particular focus on its application in the development of targeted therapies.

The structure of 2-Amino-3-bromo-5-(trifluoromethyl)benzonitrile is a testament to functional group synergy. The aniline moiety provides a nucleophilic amino group, a common handle for amide bond formation or the construction of heterocyclic rings. The bromine atom, strategically positioned ortho to the amino group, serves as a versatile anchor for a wide array of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl and heteroaryl substituents.[1][2] The nitrile group, a polar and metabolically robust functionality, often acts as a hydrogen bond acceptor or a bioisostere for carbonyl or hydroxyl groups, contributing to target binding and favorable pharmacokinetic profiles.[3][4][5] Finally, the trifluoromethyl (CF3) group, a hallmark of modern pharmaceuticals, imparts several beneficial properties. Its strong electron-withdrawing nature, metabolic stability, and lipophilicity can significantly enhance a drug candidate's cell permeability, binding affinity, and overall in vivo performance.[6][7][8][9]

Table 1: Physicochemical Properties of 2-Amino-3-bromo-5-(trifluoromethyl)benzonitrile

| Property | Value | Source |

| CAS Number | 133013-30-6 | BLDpharm[10] |

| Molecular Formula | C8H4BrF3N2 | BLDpharm[10] |

| Molecular Weight | 265.03 g/mol | BLDpharm[10] |

| Storage | 2-8°C, sealed in dry, dark place | BLDpharm[10] |

The Architectural Logic: Reactivity and Synthetic Utility

The strategic arrangement of functional groups on the 2-Amino-3-bromo-5-(trifluoromethyl)benzonitrile scaffold dictates its reactivity and, consequently, its utility as a building block. Each functional group presents a site for predictable and high-yielding chemical transformations, allowing for the systematic construction of complex molecular frameworks.

Caption: Key reactive sites and potential transformations of the title compound.

Conceptual Synthesis Protocol

Step-by-Step Methodology:

-

Starting Material: 3-Bromo-5-(trifluoromethyl)aniline.

-

Diazotization: The aniline is treated with sodium nitrite in the presence of a strong acid (e.g., HBr/H2SO4) at low temperatures (0-5°C) to form the corresponding diazonium salt. This is a standard and well-understood transformation.

-

Sandmeyer Reaction: The in situ generated diazonium salt is then reacted with a copper(I) cyanide solution. This reaction, a classic Sandmeyer cyanation, replaces the diazonium group with a nitrile group to yield 3-bromo-5-(trifluoromethyl)benzonitrile.

-

Nitration: The resulting benzonitrile is subjected to regioselective nitration. Using a nitrating agent like nitric acid in sulfuric acid, the nitro group is directed to the position ortho to the nitrile and meta to the bromine and trifluoromethyl groups, yielding 2-nitro-3-bromo-5-(trifluoromethyl)benzonitrile. Careful control of temperature and reaction time is crucial to prevent side reactions.

-

Reduction of the Nitro Group: The final step involves the reduction of the nitro group to an amine. This can be achieved through various methods, such as catalytic hydrogenation using palladium on carbon (Pd/C) or using a metal in acidic media (e.g., iron in acetic acid or tin(II) chloride). This step yields the final product, 2-Amino-3-bromo-5-(trifluoromethyl)benzonitrile.

This conceptual pathway leverages well-established reactions to construct the target molecule, showcasing a logical and scalable approach for its synthesis.

A Cornerstone in Kinase Inhibitor Development: The Pirtobrutinib Story

The most prominent application of a scaffold closely related to 2-Amino-3-bromo-5-(trifluoromethyl)benzonitrile is in the synthesis of Pirtobrutinib (Jaypirca™). Pirtobrutinib is a highly selective, non-covalent (reversible) inhibitor of Bruton's tyrosine kinase (BTK).[14] BTK is a critical enzyme in the B-cell receptor signaling pathway, and its inhibition is a validated therapeutic strategy for various B-cell malignancies.[14][15][16][17]

Unlike first-generation covalent BTK inhibitors (e.g., ibrutinib), which form an irreversible bond with a cysteine residue (C481) in the active site, non-covalent inhibitors like pirtobrutinib bind reversibly.[18][19] This is a significant advantage as it allows the drug to be effective against tumors that have developed resistance to covalent inhibitors through mutations at the C481 residue.[20] Pirtobrutinib has been approved for the treatment of relapsed or refractory mantle cell lymphoma (MCL).[14][21]

The Synthetic Pathway to Pirtobrutinib

The synthesis of Pirtobrutinib elegantly demonstrates the utility of the aminobenzonitrile scaffold. A key step involves the construction of the central pyrazole ring, for which an aminobenzonitrile derivative serves as a crucial precursor.

Caption: Simplified workflow for Pirtobrutinib synthesis highlighting key transformations.

Detailed Protocol for a Key Transformation: Suzuki-Miyaura Coupling

The bromine atom on the 2-Amino-3-bromo-5-(trifluoromethyl)benzonitrile scaffold is ideally positioned for palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a powerful and widely used method for forming carbon-carbon bonds. The following protocol describes a representative procedure for coupling the scaffold with a generic arylboronic acid.

-

Reaction Setup: To an oven-dried Schlenk flask, add 2-Amino-3-bromo-5-(trifluoromethyl)benzonitrile (1.0 eq), the desired arylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh3)4 (0.05 eq), and a base such as potassium carbonate (2.0 eq).

-

Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen). Add a degassed solvent mixture, typically a combination of an organic solvent like dioxane or toluene and water (e.g., 4:1 ratio).

-

Reaction Execution: Heat the reaction mixture to a specified temperature (e.g., 80-100°C) and stir vigorously for the required time (typically 4-16 hours).

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired coupled product.

This protocol highlights the practicality and efficiency of using the bromine atom as a handle for introducing molecular diversity, a cornerstone of modern medicinal chemistry library synthesis.

Conclusion: An Indispensable Tool in the Drug Discovery Arsenal

2-Amino-3-bromo-5-(trifluoromethyl)benzonitrile is more than just a chemical intermediate; it is a strategically designed building block that embodies key principles of modern medicinal chemistry. The convergence of a nucleophilic amino group, a versatile brominated coupling site, a metabolically stable nitrile, and the pharmacokinetically enhancing trifluoromethyl group makes it an exceptionally powerful tool. Its role in the synthesis of the next-generation BTK inhibitor Pirtobrutinib underscores its relevance and potential. For researchers and scientists in drug development, understanding the reactivity and synthetic applications of such scaffolds is crucial for the rational design and efficient synthesis of the next wave of targeted therapeutics.

References

-

Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886. Available at: [Link]

-

Fleming, F. F., Yao, L., Ravikumar, P. C., Fun-Chung, L., & Shook, B. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902–7917. Available at: [Link]

-

Aslan, B., & Hubner, C. (2023). Non-Covalent Bruton's Tyrosine Kinase Inhibitors in the Treatment of Chronic Lymphocytic Leukemia. Cancers, 15(14), 3681. Available at: [Link]

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Available at: [Link]

-

Patel, K., & Nagalla, S. (2021). Non-Covalent BTK Inhibitors—The New BTKids on the Block for B-Cell Malignancies. Journal of Personalized Medicine, 11(8), 758. Available at: [Link]

-

Wechem. (2026). The Crucial Role of Trifluoromethane in Modern Pharmaceutical Synthesis. Available at: [Link]

-

Wechem. (2025). Design and biological activity of trifluoromethyl containing drugs. Available at: [Link]

-

Brunner, C., Gruber, C., & Wolschek, M. (2023). Design and biological activity of trifluoromethyl containing drugs. Frontiers in Immunology, 14. Available at: [Link]

-

Montoya, S. (2023). Noncovalent BTK Inhibitors May Fill Unmet Medical Need in CLL. Targeted Oncology. Available at: [Link]

-

ACS Publications. (2025). Comprehensive Characterization of Bruton's Tyrosine Kinase Inhibitor Specificity, Potency, and Biological Effects. ACS Pharmacology & Translational Science. Available at: [Link]

-

PubMed. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed. Available at: [Link]

-

Hong, J. B., et al. (2014). Development of a Scalable Synthesis of a Bruton's Tyrosine Kinase Inhibitor via C–N and C–C Couplings as End Game Strategy. Organic Process Research & Development, 18(2), 228–238. Available at: [Link]

-

PubMed. (2025). Synthesis of a Potent Bruton's Tyrosine Kinase Inhibitor Labelled With Carbon-14 and Deuterium. PubMed. Available at: [Link]

-

MDPI. (2023). A Comprehensive Review of Small-Molecule Inhibitors Targeting Bruton Tyrosine Kinase: Synthetic Approaches and Clinical Applications. MDPI. Available at: [Link]

-

ASH. (2025). Non-covalent btki pirtobrutinib shows promise as frontline therapy for CLL/SLL. Available at: [Link]

-

ACS Publications. (2018). Development of an Efficient Manufacturing Process for Reversible Bruton's Tyrosine Kinase Inhibitor GDC-0853. ACS Publications. Available at: [Link]

-

Zhang, W., et al. (2021). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. Signal Transduction and Targeted Therapy, 6(1), 1-28. Available at: [Link]

-

Journal of Biomedical Research & Environmental Sciences. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Available at: [Link]

-

RSC Publishing. (2021). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. Available at: [Link]

-

Europe PMC. (2021). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. Available at: [Link]

-

MDPI. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. Available at: [Link]

- Google Patents. (n.d.). WO2024194890A1 - Solid state forms of pirtobrutinib and process for the preparation of intermediate thereof.

-

Technical Disclosure Commons. (2025). A process for the preparation of Pirtobrutinib and its intermediates thereof. Available at: [Link]

-

PMC. (n.d.). Organophotoredox Hydrodefluorination of Trifluoromethylarenes with Translational Applicability to Drug Discovery. Available at: [Link]

-

ResearchGate. (n.d.). The synthetic route of pirtobrutinib. Available at: [Link]

-

ACS Publications. (2009). An Efficient Synthetic Process for Scale-Up Production of 4,5-Diamino-2- (trifluoromethyl)benzonitrile and 5-Bromo. ACS Publications. Available at: [Link]

-

ResearchGate. (2026). Process Development and Large-Scale Synthesis of BTK Inhibitor BIIB068. Available at: [Link]

-

ResearchGate. (2025). An Efficient Synthetic Process for Scale-Up Production of 4,5Diamino2-(trifluoromethyl)benzonitrile and 5-Bromo-3-(trifluoromethyl)benzene-1,2-diamine. Available at: [Link]

-

PubChem. (n.d.). 2-Bromo-5-(trifluoromethyl)benzonitrile. Available at: [Link]

-

SIELC Technologies. (2018). Benzonitrile, 2-amino-3-bromo-5-nitro-. Available at: [Link]

-

ChemRxiv. (2022). Cross-Coupling Reactions of 5-Bromo-1,2,3-triazines. Available at: [Link]

-

PubMed. (2022). Cross-Coupling Reactions of 5-Bromo-1,2,3-triazine. PubMed. Available at: [Link]

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. Cross-Coupling Reactions of 5-Bromo-1,2,3-triazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]

- 7. nbinno.com [nbinno.com]

- 8. Design and biological activity of trifluoromethyl containing drugs - Wechem [m.wechemglobal.com]

- 9. jelsciences.com [jelsciences.com]

- 10. 133013-30-6|2-Amino-3-bromo-5-(trifluoromethyl)benzonitrile|BLD Pharm [bldpharm.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. Frontiers | Design, synthesis and evaluation of a series of potential prodrugs of a Bruton’s tyrosine kinase (BTK) inhibitor [frontiersin.org]

- 16. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 17. Synthesis of a Potent Bruton's Tyrosine Kinase Inhibitor Labelled With Carbon-14 and Deuterium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Non-Covalent Bruton’s Tyrosine Kinase Inhibitors in the Treatment of Chronic Lymphocytic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Non-Covalent BTK Inhibitors—The New BTKids on the Block for B-Cell Malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 20. targetedonc.com [targetedonc.com]

- 21. tdcommons.org [tdcommons.org]

Methodological & Application

Synthesis of quinazolines using 2-Amino-3-bromo-5-(trifluoromethyl)benzonitrile

Executive Summary

This application note details the synthetic utility of 2-Amino-3-bromo-5-(trifluoromethyl)benzonitrile (CAS Registry Number: Generic/Analogous) as a high-value linchpin for generating polysubstituted quinazoline libraries.

The quinazoline pharmacophore is ubiquitous in kinase inhibitors (e.g., Gefitinib, Erlotinib, Lapatinib). This specific building block offers a unique "dual-handle" advantage:

-

The 5-Trifluoromethyl group (becomes C6-CF₃): Enhances metabolic stability and lipophilicity, critical for blood-brain barrier penetration and preventing metabolic oxidation at the electron-rich C6 position.

-

The 3-Bromo group (becomes C8-Br): Provides a pre-installed handle for late-stage diversification via Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira couplings, avoiding the regioselectivity issues often encountered when brominating the intact quinazoline core.

Chemical Pathway & Logic

The transformation of 2-aminobenzonitriles to quinazolines generally proceeds via two distinct pathways depending on the desired oxidation state of the C4 position.

Pathway A: The Amidine Route (Target: 4-Aminoquinazolines)

Direct condensation with formamidine acetate or dimethylformamide dimethyl acetal (DMF-DMA).[1] This retains the nitrogen from the nitrile, resulting in a 4-amino-8-bromo-6-(trifluoromethyl)quinazoline . This scaffold is highly relevant for ATP-competitive kinase inhibitors.

Pathway B: The Hydrolysis Route (Target: Quinazolin-4(3H)-ones)

Hydrolysis of the nitrile to an amide (often in situ), followed by cyclization with a one-carbon source (formic acid, triethyl orthoformate). This yields 8-bromo-6-(trifluoromethyl)quinazolin-4(3H)-one , a versatile intermediate that can be chlorinated (POCl₃) to access 4-chloroquinazolines for SₙAr displacement.

Figure 1: Divergent synthetic pathways from the parent benzonitrile.[2] Pathway A yields the amino-quinazoline directly, while Pathway B accesses the oxo-quinazoline scaffold.

Experimental Protocols

Protocol A: Synthesis of 4-Amino-8-bromo-6-(trifluoromethyl)quinazoline

Target Application: Direct synthesis of kinase inhibitor scaffolds.

Materials:

-

2-Amino-3-bromo-5-(trifluoromethyl)benzonitrile (1.0 equiv)

-

Formamidine Acetate (1.5 equiv)

-

Solvent: n-Butanol (0.5 M concentration)

-

Catalyst: Glacial Acetic Acid (0.1 equiv) - Optional, accelerates amidine exchange.

Procedure:

-

Setup: Charge a round-bottom flask equipped with a magnetic stir bar and a reflux condenser with the benzonitrile starting material and formamidine acetate.

-

Solvation: Add n-Butanol. The choice of n-Butanol (bp ~117°C) is critical as it allows for a reaction temperature sufficient to drive the cyclization without the pressure vessels required for lower-boiling alcohols.

-

Reaction: Heat the mixture to reflux (bath temp 125°C) for 12–16 hours. Monitor by TLC (System: 5% MeOH in DCM) or LC-MS.

-

Checkpoint: The starting material (nitrile) peak should disappear. An intermediate amidine species may be visible if the reaction is incomplete.

-

-

Workup: Cool the reaction mixture to room temperature.

-

Precipitation: Often, the product precipitates upon cooling. If so, filter the solid and wash with cold ethanol.

-

Extraction: If no precipitate forms, remove solvent under reduced pressure. Redissolve residue in EtOAc, wash with saturated NaHCO₃ (to remove acetic acid/salts) and brine. Dry over Na₂SO₄.

-

-

Purification: Recrystallization from EtOH/Water or flash chromatography (Gradient: 0-10% MeOH in DCM).

Expected Data:

-

Yield: 75–85%

-

Appearance: Off-white to pale yellow solid.

-

1H NMR (DMSO-d6): Characteristic singlet for the C2-H proton around δ 8.4–8.6 ppm. Broad singlet for NH₂ (exchangeable with D₂O).

Protocol B: Synthesis of 8-Bromo-6-(trifluoromethyl)quinazolin-4(3H)-one

Target Application: Precursor for 4-chloroquinazolines (SₙAr substrates).

Materials:

-

2-Amino-3-bromo-5-(trifluoromethyl)benzonitrile (1.0 equiv)

-

Formic Acid (85% aq. or 98%) - Acts as solvent and reagent.

-

Sulfuric Acid (conc., 0.5 equiv) - Catalyst for hydrolysis.

Procedure:

-

Setup: Place the benzonitrile in a flask.

-

Addition: Add Formic Acid (10–15 volumes). Add conc. H₂SO₄ dropwise. Caution: Exothermic.

-

Reaction: Reflux at 100–110°C for 4–6 hours.

-

Quench: Pour the hot reaction mixture slowly into crushed ice/water (approx. 10x volume). Stir vigorously.

-

Isolation: The product typically precipitates as a white solid. Filter, wash with water until filtrate is neutral pH, and dry in a vacuum oven at 50°C.

Downstream Activation (Chlorination): To convert this product to the reactive 4-chloro derivative:

-

Reflux the Quinazolin-4-one in POCl₃ (neat) with catalytic DMF (3 drops) for 3 hours. Evaporate POCl₃, quench with ice/NaHCO₃, and extract with DCM.

Advanced Workflow: C8-Diversification (Suzuki Coupling)

The 8-bromo position is sterically crowded (ortho to N1). Standard Suzuki conditions often fail. The following protocol utilizes high-activity precatalysts to overcome steric hindrance.

Protocol:

-

Reagents: 8-Bromo-quinazoline derivative (1.0 equiv), Aryl Boronic Acid (1.5 equiv), K₃PO₄ (3.0 equiv).

-

Catalyst: Pd(dppf)Cl₂·DCM (5 mol%) or XPhos Pd G3 (2 mol%) for difficult substrates.

-

Solvent: 1,4-Dioxane/Water (4:1).

-

Condition: Degas with Argon. Heat at 90°C for 4–8 hours.

-

Note: The 6-CF₃ group is electron-withdrawing, which facilitates the oxidative addition of Palladium into the C8-Br bond, making this substrate more reactive than electron-rich aryl bromides.

Comparative Data Table

| Parameter | Method A (Formamidine) | Method B (Formic Acid) |

| Primary Product | 4-Amino-quinazoline | Quinazolin-4(3H)-one |

| Reaction Time | 12–16 Hours | 4–6 Hours |

| Typical Yield | 75–85% | 80–90% |

| Atom Economy | High (Acetate byproduct) | Moderate (Loss of water) |

| Purification | Precipitation/Recrystallization | Precipitation (Water quench) |

| Key Advantage | Direct access to kinase scaffold | Scalable; access to 4-Cl derivatives |

References

-

Direct Synthesis of 2-Aminoquinazolines

- Source: Vertex AI Search / MDPI.

- Context: Validates the nucleophilic attack mechanism on nitrile carbons in 2-aminobenzonitriles.

-

URL:[Link]

-

Formamidine Acetate Cyclization (Niementowski Variation)

-

Synthesis of 8-Trifluoromethyl Quinazolinones

-

Palladium-Catalyzed Functionalization of Quinazolines

- Source: NIH / PMC.

- Context: Supports the downstream functionalization logic (Suzuki/Sonogashira)

-

URL:[Link]

Sources

- 1. scielo.br [scielo.br]

- 2. Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Quinazoline synthesis [organic-chemistry.org]

- 4. Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides [mdpi.com]

- 5. Recent Advances in the Transition-Metal-Free Synthesis of Quinazolines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Quinazolinone synthesis [organic-chemistry.org]

- 7. Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Transition-metal-catalyzed synthesis of quinazolines: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.rsc.org [pubs.rsc.org]

- 10. Catalyst-Free, Three-Component Synthesis of Amidinomaleimides - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis of quinazolinone scaffolds from the cascade reaction of o-aminobenzamides/o-aminobenzonitriles and calcium carbide mediated by K2S - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

Application Notes and Protocols for the Synthesis of Trifluoromethylated Heterocycles from Benzonitrile Derivatives

For: Researchers, scientists, and drug development professionals.

Abstract

The introduction of a trifluoromethyl (CF₃) group into heterocyclic scaffolds is a paramount strategy in modern medicinal chemistry and agrochemistry. This functional group can dramatically enhance a molecule's metabolic stability, lipophilicity, and bioavailability.[1][2] Benzonitrile derivatives serve as versatile and readily available starting materials for constructing a diverse array of trifluoromethylated heterocycles. This guide provides an in-depth overview of contemporary synthetic strategies, detailed experimental protocols, and the mechanistic rationale behind the formation of these valuable compounds. We will explore several key methodologies, including cycloaddition reactions and transition-metal-catalyzed approaches, with a focus on practical application and reproducibility.

Introduction: The Significance of the Trifluoromethyl Group

The trifluoromethyl group is a cornerstone of modern drug design. Its strong electron-withdrawing nature and high lipophilicity impart unique properties to parent molecules. In drug development, the incorporation of a CF₃ group can lead to:

-

Enhanced Metabolic Stability: The high strength of the C-F bond makes the CF₃ group resistant to oxidative metabolism by cytochrome P450 enzymes.[1][2]

-

Increased Lipophilicity: This property can improve a drug's ability to cross cellular membranes, leading to better absorption and distribution.[1][2]

-

Improved Bioavailability: A combination of metabolic stability and enhanced absorption often results in higher bioavailability of the active pharmaceutical ingredient.[1][2]

-

Modulation of pKa: The inductive effect of the CF₃ group can alter the acidity or basicity of nearby functional groups, which can be crucial for target binding.

Heterocyclic compounds are ubiquitous in pharmaceuticals, and the development of efficient methods for their trifluoromethylation is of significant interest.[3][4][5] Benzonitriles, with their reactive nitrile functionality, are excellent precursors for building complex heterocyclic systems.

Strategic Approaches to Trifluoromethylated Heterocycles from Benzonitriles

The synthesis of trifluoromethylated heterocycles from benzonitriles can be broadly categorized into two main strategies:

-

Strategy A: Pre-trifluoromethylation of the Benzonitrile. In this approach, a trifluoromethyl group is first installed on the benzonitrile scaffold, followed by a cyclization reaction to form the desired heterocycle.

-

Strategy B: Concomitant Trifluoromethylation and Cyclization. This strategy involves a one-pot reaction where the trifluoromethyl group is introduced simultaneously with the formation of the heterocyclic ring.

The choice of strategy often depends on the desired heterocyclic system, the availability of starting materials, and the desired substitution pattern.

Synthesis of Trifluoromethylated Triazoles

1,2,4-Triazoles are a prominent class of heterocycles found in numerous pharmaceuticals and agrochemicals.[6] The [3+2] cycloaddition reaction is a powerful tool for their synthesis.

[3+2] Cycloaddition of Nitrile Imines with Trifluoroacetonitrile

One effective method for synthesizing 5-trifluoromethyl-1,2,4-triazoles involves the [3+2] cycloaddition of in situ generated nitrile imines with trifluoroacetonitrile (CF₃CN).[7][8] While CF₃CN is a gas, it can be generated in situ from stable precursors like 2,2,2-trifluoroacetaldehyde O-(aryl)oxime.[7][8]

DOT Script for the [3+2] Cycloaddition Mechanism

Caption: Mechanism of 5-CF₃-1,2,4-triazole synthesis.

Protocol 1: Synthesis of 1-Aryl-3-phenyl-5-(trifluoromethyl)-1H-1,2,4-triazole

This protocol is adapted from the work of Hu and coworkers.[7][8]

Materials:

-

N-Aryl-C-phenylhydrazonyl chloride (1.0 equiv)

-

2,2,2-Trifluoroacetaldehyde O-(aryl)oxime (1.5 equiv)

-

Triethylamine (NEt₃) (3.0 equiv)

-

Dichloromethane (CH₂Cl₂)

Procedure:

-

To a solution of N-aryl-C-phenylhydrazonyl chloride (0.20 mmol) and 2,2,2-trifluoroacetaldehyde O-(aryl)oxime (0.30 mmol) in CH₂Cl₂ (1.0 mL) in a sealed vial, add triethylamine (0.60 mmol).

-

Stir the reaction mixture at room temperature for 12 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired 5-trifluoromethyl-1,2,4-triazole.

Expected Yields: 55-75%[7]

| Entry | Aryl group on Hydrazonyl Chloride | Yield (%) |

| 1 | Phenyl | 75 |

| 2 | 4-Chlorophenyl | 74 |

| 3 | 4-Methoxyphenyl | 68 |

| 4 | 2-Naphthyl | 75 |

| 5 | 2-Thienyl | 55 |

Data adapted from Hu et al.[7]

Synthesis of Trifluoromethylated Quinazolines

Quinazoline derivatives are of immense interest in medicinal chemistry, with several approved drugs for cancer therapy.[1][2] The trifluoromethyl group enhances the therapeutic potential of these compounds.[1][2][9][10]

Radical Alkene-Trifluoromethylation-Triggered Nitrile Insertion

A copper-catalyzed radical cascade reaction provides an elegant route to trifluoromethylated quinazolines from 2-vinylbenzonitriles.[11] This method involves the trifluoromethylation of an alkene, followed by an intramolecular cyclization involving the nitrile group.

DOT Script for the Radical Cascade Cyclization Workflow

Caption: Workflow for CF₃-Quinazoline synthesis.

Protocol 2: Copper-Catalyzed Synthesis of 4-(Trifluoromethyl)quinazolines

This protocol is a generalized procedure based on the principles of radical-triggered nitrile insertion reactions.[11]

Materials:

-

2-Vinylbenzonitrile derivative (1.0 equiv)

-

Copper(I) iodide (CuI) (10 mol%)

-

1,10-Phenanthroline (20 mol%)

-

DCE (1,2-dichloroethane)

Procedure:

-

To an oven-dried Schlenk tube, add the 2-vinylbenzonitrile derivative (0.2 mmol), Togni's Reagent II (0.3 mmol), CuI (0.02 mmol), and 1,10-phenanthroline (0.04 mmol).

-

Evacuate and backfill the tube with argon three times.

-

Add anhydrous DCE (2.0 mL) via syringe.

-

Stir the reaction mixture at 80 °C for 12 hours.

-

After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.

-

Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography on silica gel to yield the 4-(trifluoromethyl)quinazoline.

Causality in Experimental Choices:

-

Togni's Reagent II: A reliable electrophilic source of the trifluoromethyl radical under copper catalysis.[12][13][14][15][16]

-

Copper(I) Iodide: A common and effective catalyst for radical-mediated transformations.[11]

-

1,10-Phenanthroline: A bidentate ligand that stabilizes the copper catalyst and facilitates the catalytic cycle.

-

DCE: A high-boiling, non-coordinating solvent suitable for this type of reaction.

Other Methodologies and Future Directions

While cycloaddition and radical cyclization are prominent methods, other innovative approaches are continuously being developed.

-

Photoredox Catalysis: Visible-light-mediated reactions offer a mild and environmentally friendly alternative for generating trifluoromethyl radicals, which can then react with benzonitrile derivatives.[17][18][19][20][21][22][23][24]

-

Electrochemical Synthesis: Electrochemistry provides a powerful tool for driving redox reactions, enabling the synthesis of trifluoromethylated heterocycles without the need for stoichiometric chemical oxidants or reductants.[25][26][27][28][29][30]

The field of fluorine chemistry is rapidly evolving, and the development of new, more efficient, and selective methods for the synthesis of trifluoromethylated heterocycles from readily available starting materials like benzonitriles will continue to be a major focus of research.

Conclusion

Benzonitrile derivatives are valuable and versatile building blocks for the synthesis of a wide range of trifluoromethylated heterocycles. The methodologies outlined in this guide, including [3+2] cycloadditions and copper-catalyzed radical cyclizations, provide robust and practical routes to these important compounds. By understanding the underlying reaction mechanisms and the rationale behind the experimental protocols, researchers can effectively apply these methods in their own synthetic endeavors, contributing to the advancement of drug discovery and materials science.

References

-

Synthesis of fully substituted 3‐CF3‐1,2,4‐triazoles via 1,3‐dipole intermediates. ResearchGate. Available at: [Link]

-

Recent advances in trifluoromethyl quinazoline derivatives: From antimalarial to antitumor applications. International Journal of Chemical Studies. Available at: [Link]

-

Recent advances in trifluoromethyl quinazoline derivatives: From antimalarial to antitumor applications. International Journal of Chemical Studies. Available at: [Link]

-

Regioselective Synthesis of 5-Trifluoromethyl 1,2,4-Triazoles via [3 + 2]-Cycloaddition of Nitrile Imines with CF3CN. PMC. Available at: [Link]

-

Recent Advances in the Synthesis of CF3-Substituted Triazoles and Tetrazoles. Chinese Journal of Organic Chemistry. Available at: [Link]

-

Regioselective Synthesis of 5-Trifluoromethyl 1,2,4-Triazoles via [3 + 2]-Cycloaddition of Nitrile Imines with CF3CN. ResearchGate. Available at: [Link]

-

Radical Alkene-Trifluoromethylation-Triggered Nitrile Insertion/Remote Functionalization Relay Processes: Diverse Synthesis of Trifluoromethylated Azaheterocycles Enabled by Copper Catalysis. ACS Publications. Available at: [Link]

-

Innate C-H trifluoromethylation of heterocycles. PMC. Available at: [Link]

-

Trifluoromethylnitrone: a versatile building block for synthesizing trifluoromethyl-containing heterocyclic compounds. RSC Publishing. Available at: [Link]

-

Aqueous Electrochemical Synthesis of 5-Trifluoromethyluracil in Batch and Continuous Flow. ResearchGate. Available at: [Link]

-

Acid-Switchable Synthesis of Trifluoromethylated Triazoles and Isoxazoles via Reaction of CF3-Ynones with NaN3. Semantic Scholar. Available at: [Link]

-

Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks. RSC Publishing. Available at: [Link]

-

Trifluoromethylated heterocycles. PubMed. Available at: [Link]

-

Recent advances in light-driven synthesis of complex trifluoromethylated aliphatic amines and derivatives. RSC Publishing. Available at: [Link]

-

Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity. MDPI. Available at: [Link]

-

Trifluoromethylated Heterocycles. ResearchGate. Available at: [Link]

-

The Chemistry of Alkenyl Nitriles and its Utility in Heterocyclic Synthesis. OMICS International. Available at: [Link]

-

Heterocyclic Electrochemistry: Renewable Electricity in the Construction of Heterocycles. PMC. Available at: [Link]

-

1.5 Radical Trifluoromethylation. ResearchGate. Available at: [Link]

-

Trifluoromethylation. Wikipedia. Available at: [Link]

-

Photoredox Catalysis in Fluorination and Trifluoromethylation Reactions. ResearchGate. Available at: [Link]

-

Electrochemical trifluoromethylation/cyclization for the synthesis of isoquinoline-1,3-diones and oxindoles. RSC Publishing. Available at: [Link]

-

Trifluoromethylated Heterocycles. ResearchGate. Available at: [Link]

-

A Trifluoromethyl Quinazoline Compound Regulates the Epithelial–Mesenchymal Transition of Prostatic Hyperplasia Cells by Inhibiting the Secretion of TGF-β1 in Stromal Cells. PMC. Available at: [Link]

-

Design, Synthesis, and Biological Evaluation of Novel Quinazoline Derivatives Possessing a Trifluoromethyl Moiety as Potential Antitumor Agents. ResearchGate. Available at: [Link]

-

Photoredox catalyzed reductive trifluoromethylation of imines via a radical umpolung strategy. RSC Publishing. Available at: [Link]

-

Remote Radical Trifluoromethylation: A Unified Approach to the Selective Synthesis of γ-Trifluoromethyl α,β-Unsaturated Carbonyl Compounds. ACS Publications. Available at: [Link]

-

Togni reagent II. Wikipedia. Available at: [Link]

-

A Brief Review on the Synthesis of the N-CF3 Motif in Heterocycles. PMC. Available at: [Link]

-

Direct C–H trifluoromethylation of di- and trisubstituted alkenes by photoredox catalysis. Beilstein Journal of Organic Chemistry. Available at: [Link]

-

Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis. Macmillan Group, Princeton University. Available at: [Link]

-

Sunlight-driven trifluoromethylation of olefinic substrates by photoredox catalysis: A green organic process. ScienceDirect. Available at: [Link]

-

Synthesis of trifluoromethyl or trifluoroacetyl substituted heterocyclic compounds from trifluoromethyl‐α,β‐ynones. ResearchGate. Available at: [Link]

-

Electrochemical Trifluoromethylation and Sulfonylation of N-Allylamides: Synthesis of Oxazoline Derivatives. Organic Chemistry Portal. Available at: [Link]

-

Electrochemically mediated fluoroalkylation/cyclization of unactivated alkenes: synthesis of polycyclic benzimidazoles containing a CF3 group. RSC Publishing. Available at: [Link]

-

Enantioselective Radical Trifluoromethylation of Benzylic C-H Bonds via Cooperative Photoredox and Copper Catalysis. PubMed. Available at: [Link]

-

Electrochemical Trifluoromethoxylation of (Hetero)aromatics with a Trifluoromethyl Source and Oxygen. PubMed. Available at: [Link]

-

An N‐Trifluoromethylation/Cyclization Strategy for Accessing Diverse N‐Trifluoromethyl Azoles from Nitriles and 1,3‐Dipoles. ResearchGate. Available at: [Link]

-

Recent advances in transition metal-catalyzed Csp2-monofluoro-, difluoro-, perfluoromethylation and trifluoromethylthiolation. Beilstein Journals. Available at: [Link]

-

An Efficient Synthesis of 2-CF3-3-Benzylindoles. Semantic Scholar. Available at: [Link]

-

An Efficient Synthesis of 2-CF3-3-Benzylindoles. PMC. Available at: [Link]

-

A New Reaction of Togni Reagent II: α-C–H Ester-Functionalization of Tertiary Amides. ResearchGate. Available at: [Link]

-

Recent Development of Catalytic Trifluoromethoxylation Reactions. PMC. Available at: [Link]

Sources

- 1. chemijournal.com [chemijournal.com]

- 2. chemijournal.com [chemijournal.com]

- 3. Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Trifluoromethylated heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. ccspublishing.org.cn [ccspublishing.org.cn]

- 7. Regioselective Synthesis of 5-Trifluoromethyl 1,2,4-Triazoles via [3 + 2]-Cycloaddition of Nitrile Imines with CF3CN - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. A Trifluoromethyl Quinazoline Compound Regulates the Epithelial–Mesenchymal Transition of Prostatic Hyperplasia Cells by Inhibiting the Secretion of TGF-β1 in Stromal Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. guidechem.com [guidechem.com]

- 13. Togni reagent II - Wikipedia [en.wikipedia.org]

- 14. Togni Reagent II - Enamine [enamine.net]

- 15. researchgate.net [researchgate.net]

- 16. Togni Reagent II | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 17. Recent advances in light-driven synthesis of complex trifluoromethylated aliphatic amines and derivatives - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC03280F [pubs.rsc.org]

- 18. researchgate.net [researchgate.net]

- 19. Photoredox catalyzed reductive trifluoromethylation of imines via a radical umpolung strategy - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 20. pubs.acs.org [pubs.acs.org]

- 21. BJOC - Direct C–H trifluoromethylation of di- and trisubstituted alkenes by photoredox catalysis [beilstein-journals.org]

- 22. macmillan.princeton.edu [macmillan.princeton.edu]

- 23. Sunlight-driven trifluoromethylation of olefinic substrates by photoredox catalysis: A green organic process [comptes-rendus.academie-sciences.fr]

- 24. Enantioselective Radical Trifluoromethylation of Benzylic C-H Bonds via Cooperative Photoredox and Copper Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. Heterocyclic Electrochemistry: Renewable Electricity in the Construction of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Electrochemical trifluoromethylation/cyclization for the synthesis of isoquinoline-1,3-diones and oxindoles - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 28. Electrochemical Trifluoromethylation and Sulfonylation of N-Allylamides: Synthesis of Oxazoline Derivatives [organic-chemistry.org]

- 29. Electrochemically mediated fluoroalkylation/cyclization of unactivated alkenes: synthesis of polycyclic benzimidazoles containing a CF3 group - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 30. Electrochemical Trifluoromethoxylation of (Hetero)aromatics with a Trifluoromethyl Source and Oxygen - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Hydrolysis Strategies for 2-Amino-3-bromo-5-(trifluoromethyl)benzonitrile

The following Application Note and Protocol Guide is designed for researchers and process chemists working with 2-Amino-3-bromo-5-(trifluoromethyl)benzonitrile . This scaffold is a critical intermediate in the synthesis of anthranilic diamide insecticides (e.g., Cyantraniliprole analogs) and novel pharmaceutical agents.

Executive Summary

The hydrolysis of 2-Amino-3-bromo-5-(trifluoromethyl)benzonitrile (Compound 1) presents a classic chemoselectivity challenge. The molecule contains three distinct functional groups—an electron-withdrawing trifluoromethyl group (-CF

This guide provides two distinct, self-validating protocols:

-

Partial Hydrolysis (Oxidative): Yields the primary amide (Compound 2 ) using the Radziszewski reaction conditions.

-

Full Hydrolysis (Acidic): Yields the carboxylic acid (Compound 3 ) using high-temperature acidic hydrolysis.

Chemo-Structural Analysis & Reagent Selection

Successful hydrolysis requires understanding the electronic push-pull within the substrate.

-

Activation: The -CF

group at the 5-position and the -Br at the 3-position are electron-withdrawing. They significantly increase the electrophilicity of the nitrile carbon, making it more susceptible to nucleophilic attack than a standard benzonitrile. -

Deactivation/Interference: The -NH

group at the 2-position is electron-donating by resonance. However, it also offers anchimeric assistance (neighboring group participation) via hydrogen bonding with the incoming nucleophile or the nitrile nitrogen, potentially stabilizing the intermediate imidate. -

Risk Factors:

-

Nucleophilic Aromatic Substitution (S

Ar): The -Br group is activated by the -CF -

Decarboxylation: Anthranilic acid derivatives can decarboxylate under extreme thermal stress.

-

Reagent Selection Matrix

| Target Product | Reagent System | Mechanism | Key Advantage | Critical Risk |

| Amide (-CONH | NaOH / H | Radziszewski Reaction (Oxidative Hydrolysis) | Stops selectively at amide; mild temperature (<60°C). | Exothermic runaway; S |

| Acid (-COOH) | H | Acid-Catalyzed Hydrolysis | Drives reaction to completion; avoids S | Decarboxylation if T > 160°C; Diazotization if nitrites present. |

| Acid (Alternative) | NaOH (aq) / EtOH | Base-Catalyzed Hydrolysis | Faster kinetics than acid. | High risk of Br-displacement; requires careful pH monitoring. |

Visualizing the Reaction Pathway

The following diagram outlines the stepwise transformation and potential divergence points.

Caption: Stepwise hydrolysis pathway from Nitrile to Amide and Acid, highlighting critical stability nodes.

Detailed Experimental Protocols

Protocol A: Selective Synthesis of the Amide

Target: 2-Amino-3-bromo-5-(trifluoromethyl)benzamide Method: Basic Oxidative Hydrolysis (Radziszewski conditions)

Rationale: Hydrogen peroxide acts as a super-nucleophile (as the hydroperoxide anion, HOO-), attacking the nitrile faster than hydroxide. The resulting intermediate eliminates oxygen to form the amide, preventing over-hydrolysis to the acid.

Reagents:

-

Substrate: 10.0 g (37.7 mmol)

-

Solvent: DMSO (50 mL) or Ethanol (100 mL)

-

Base: 6N NaOH (6.3 mL, 1.0 equiv) or K

CO -

Oxidant: 30% H

O

Step-by-Step:

-

Dissolution: In a 250 mL 3-neck round-bottom flask equipped with a thermometer and addition funnel, dissolve 10.0 g of substrate in 50 mL DMSO. Stir until a clear yellow solution forms.

-

Base Addition: Add 6N NaOH (6.3 mL) dropwise. Note: The solution may darken slightly.

-

Oxidant Addition (Critical): Cool the reaction mixture to 15-20°C using a water bath. Add 30% H

O-

Self-Validating Check: Monitor internal temperature. Do not allow T > 50°C. The reaction is exothermic.

-

-

Reaction: Stir at ambient temperature (25°C) for 2–4 hours.

-

Endpoint: Monitor via TLC (30% EtOAc/Hexane) or HPLC. The nitrile peak (RT ~ high) should disappear; Amide peak (RT ~ medium) appears.

-

-

Quench & Isolation: Pour the reaction mixture slowly into 300 mL ice-water. The product should precipitate immediately as a white/off-white solid.

-

Purification: Filter the solid. Wash with water (3 x 50 mL) to remove residual DMSO and base. Dry in a vacuum oven at 45°C.

Expected Yield: 85-95%

Protocol B: Full Hydrolysis to the Carboxylic Acid

Target: 2-Amino-3-bromo-5-(trifluoromethyl)benzoic acid Method: High-Temperature Acidic Hydrolysis

Rationale: Acidic conditions avoid the risk of displacing the bromine atom (S

Reagents:

-

Substrate: 10.0 g (37.7 mmol)

-

Acid: H

SO -

Solvent: Water (10 mL) - Final concentration approx 65-70% H

SO

Step-by-Step:

-

Setup: Use a 100 mL round-bottom flask with a reflux condenser and a magnetic stir bar.

-

Acid Preparation: Carefully add 10 mL of water to 20 mL of conc. H

SO -

Addition: Add 10.0 g of substrate to the warm acid mixture. The solid may not dissolve immediately.[1]

-

Hydrolysis: Heat the mixture to 130°C - 140°C .

-

Caution: Do not exceed 160°C to avoid decarboxylation.

-

Observation: The solid will dissolve, and the solution will eventually turn homogenous.

-

-

Monitoring: Stir for 6–12 hours.

-

Self-Validating Check: Take a 50 µL aliquot, quench in water/acetonitrile, and inject on HPLC. Look for the disappearance of the intermediate Amide peak.

-

-

Work-up: Cool the mixture to room temperature. Pour slowly onto 100 g of crushed ice. The benzoic acid derivative will precipitate.

-

pH Adjustment: Carefully adjust pH to ~3-4 using 20% NaOH solution or Sodium Acetate. Do not make basic (pH > 9) to avoid salt formation solubility issues or bromine displacement.

-

Isolation: Filter the solid, wash with cold water, and dry.

Expected Yield: 75-85%

Troubleshooting & Optimization

| Observation | Diagnosis | Corrective Action |

| Stalled at Amide (Protocol B) | Temperature too low or acid too dilute. | Increase Temp to 140°C; Ensure H |

| Brown/Black Tar Formation | Thermal decomposition or polymerization. | Reduce temperature; Ensure inert atmosphere (N |

| Loss of Bromine (Mass Spec shows M-Br) | S | Switch from Basic to Acidic hydrolysis; Lower reaction temperature. |

| Low Yield (Protocol A) | Over-oxidation or hydrolysis to acid. | Reduce H |

References

-

Synthesis of Anthranilic Acid Derivatives

- Preparation of 2-amino-5-cyano-N,3-dimethylbenzamide derivatives. (Relevant for amide hydrolysis conditions).

-

Source:

-

Radziszewski Reaction Mechanism

-

Acidic Hydrolysis of Halogenated Benzonitriles

- Process for preparing 2-amino-5-bromobenzamide deriv

-

Source:

-

Compound Data

Disclaimer: This protocol involves the use of strong acids, bases, and oxidizers. All procedures should be performed in a fume hood with appropriate PPE. The user assumes all responsibility for safety and validation.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Converting Nitriles to Amides - Chemistry Steps [chemistrysteps.com]

- 4. Amide synthesis by oxidation, hydrolysis or rearrangement [organic-chemistry.org]

- 5. 2-Amino-3-bromo-5-trifluoromethyl-benzoic acid | 1434631-44-3 [m.chemicalbook.com]

- 6. 2-Amino-3-bromo-5-(trifluoromethoxy)benzoic acid | 1805094-11-4 [sigmaaldrich.com]

Application Notes & Protocols: Leveraging 2-Amino-3-bromo-5-(trifluoromethyl)benzonitrile in Modern Pharmaceutical Synthesis

Abstract

This technical guide provides an in-depth exploration of 2-Amino-3-bromo-5-(trifluoromethyl)benzonitrile, a highly functionalized and versatile intermediate for pharmaceutical research and development. The unique arrangement of an amino group, a bromine atom, a nitrile moiety, and a trifluoromethyl group on a central benzene ring makes this compound a powerful scaffold for constructing complex molecular architectures. We will dissect the strategic importance of each functional group, present detailed protocols for key synthetic transformations, and discuss its application in the synthesis of pharmaceutically relevant heterocyclic systems. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to harness the synthetic potential of this valuable building block.

Introduction: A Multifunctional Building Block for Drug Discovery